molecular formula C12H14O3 B7992063 1-(Benzo[d][1,3]dioxol-5-yl)-1-cyclopropylethanol

1-(Benzo[d][1,3]dioxol-5-yl)-1-cyclopropylethanol

Cat. No.: B7992063
M. Wt: 206.24 g/mol
InChI Key: WJYBNXLYSXQJNR-UHFFFAOYSA-N
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Description

1-(Benzo[d][1,3]dioxol-5-yl)-1-cyclopropylethanol is an organic compound characterized by the presence of a benzodioxole ring and a cyclopropyl group attached to an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Benzo[d][1,3]dioxol-5-yl)-1-cyclopropylethanol typically involves the following steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction using a suitable cyclopropylating agent.

    Attachment of the Ethanol Moiety: The final step involves the attachment of the ethanol moiety to the benzodioxole ring through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

1-(Benzo[d][1,3]dioxol-5-yl)-1-cyclopropylethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Thionyl chloride, phosphorus tribromide, anhydrous solvents.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, alkanes.

    Substitution: Halides, esters.

Scientific Research Applications

1-(Benzo[d][1,3]dioxol-5-yl)-1-cyclopropylethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Benzo[d][1,3]dioxol-5-yl)-1-cyclopropylethanol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

1-(Benzo[d][1,3]dioxol-5-yl)-1-cyclopropylethanol can be compared with other similar compounds, such as:

Conclusion

This compound is a compound of significant interest due to its unique structural features and potential applications in various scientific fields. Its synthesis, chemical reactions, and mechanism of action have been extensively studied, making it a valuable compound for further research and development.

Biological Activity

1-(Benzo[d][1,3]dioxol-5-yl)-1-cyclopropylethanol is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its pharmacological potential.

Chemical Structure and Properties

The compound is characterized by the presence of a benzo[d][1,3]dioxole moiety and a cyclopropyl group. Its molecular formula is C11H12O3C_{11}H_{12}O_3 with a molecular weight of 196.21 g/mol. The structure can be represented as follows:

Structure C11H12O3\text{Structure }C_{11}H_{12}O_3

Synthesis

The synthesis of this compound typically involves the reaction of benzo[d][1,3]dioxole derivatives with cyclopropyl-containing reagents through various organic synthesis techniques such as Grignard reactions or acetalization processes. For example, one method involves using cyclopropyl methyl ketone in a Grignard reaction to yield the desired product in moderate to high yields .

Antimicrobial Activity

Recent studies have demonstrated that derivatives of dioxole compounds exhibit notable antimicrobial properties. In particular, the compound has been evaluated for its activity against various bacterial strains and fungi.

  • Antibacterial Activity : In vitro tests have shown that this compound exhibits significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentration (MIC) values ranging from 625 µg/mL to 1250 µg/mL .
  • Antifungal Activity : The compound has also been tested against Candida albicans, showing promising antifungal effects. Most derivatives derived from similar structures have demonstrated effective antifungal activity, indicating the potential for therapeutic applications in treating fungal infections .
Microorganism Activity MIC (µg/mL)
Staphylococcus aureusExcellent625 - 1250
Enterococcus faecalisModerate625
Candida albicansSignificantNot specified

The mechanisms underlying the biological activities of this compound are still being elucidated. However, it is hypothesized that the dioxole ring may play a crucial role in interacting with microbial cell membranes or inhibiting essential enzymatic pathways within the pathogens.

Case Study 1: Antimicrobial Screening

In a study published in 2021, researchers synthesized several derivatives of dioxole compounds and evaluated their antimicrobial properties. Among these, this compound was included in the screening process. The study found that compounds with similar structural motifs consistently exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria .

Case Study 2: Structure-Activity Relationship (SAR)

Another research effort focused on understanding the structure-activity relationship of dioxole derivatives. The findings indicated that modifications to the cyclopropyl group significantly influenced the biological activity of the compounds. Specifically, variations in substituents on the dioxole ring were shown to enhance antibacterial efficacy while maintaining low toxicity profiles .

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-1-cyclopropylethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-12(13,8-2-3-8)9-4-5-10-11(6-9)15-7-14-10/h4-6,8,13H,2-3,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJYBNXLYSXQJNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC1)(C2=CC3=C(C=C2)OCO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The title compound was prepared starting from 1.50 g (9.14 mmol) of 3,4-(methylenedioxy)acetophenone and 36.5 ml (18.28 mmol) of a 0.5N solution of cyclopropylmagnesium bromide in tetrahydrofuran in analogy to the synthesis of the compound from Example 138A. 1.32 g (70% of theory) of the title compound were obtained.
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